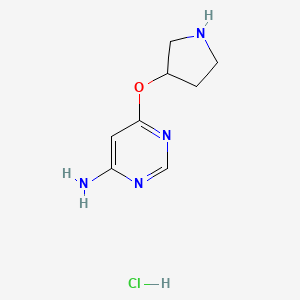

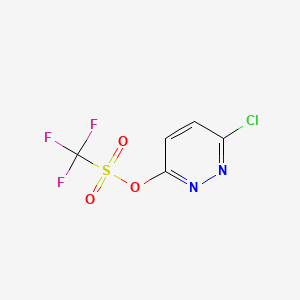

![molecular formula C21H21NO4S B12509471 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12509471.png)

3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acide 3-{[(9H-fluorène-9-yl)méthoxy]carbonyl}-2,2-diméthyl-1,3-thiazolidine-4-carboxylique est un composé appartenant à la classe des dérivés d’acides aminés. Il se caractérise par la présence d’un groupe fluorenylméthoxycarbonyle (Fmoc), couramment utilisé comme groupe protecteur en synthèse peptidique. Ce composé est connu pour sa stabilité et son utilité dans diverses réactions chimiques, ce qui en fait un outil précieux dans la recherche scientifique et les applications industrielles.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’acide 3-{[(9H-fluorène-9-yl)méthoxy]carbonyl}-2,2-diméthyl-1,3-thiazolidine-4-carboxylique implique généralement la protection du groupe amino d’un acide aminé par le groupe Fmoc. Ceci est réalisé par réaction de l’acide aminé avec du chlorure de fluorenylméthoxycarbonyle (Fmoc-Cl) en présence d’une base telle que le carbonate de sodium. La réaction est effectuée dans un solvant organique comme le dichlorométhane à température ambiante .

Méthodes de production industrielle

La production industrielle de ce composé suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l’utilisation de synthétiseurs peptidiques automatisés capables de gérer plusieurs réactions simultanément. L’utilisation de réactifs de haute pureté et de conditions de réaction contrôlées garantit la qualité et le rendement constants du produit final .

Analyse Des Réactions Chimiques

Types de réactions

L’acide 3-{[(9H-fluorène-9-yl)méthoxy]carbonyl}-2,2-diméthyl-1,3-thiazolidine-4-carboxylique subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l’aide de réactifs tels que le peroxyde d’hydrogène ou le permanganate de potassium.

Réduction : Des réactions de réduction peuvent être effectuées à l’aide d’agents tels que l’hydrure de lithium et d’aluminium.

Substitution : Le groupe Fmoc peut être éliminé par substitution nucléophile à l’aide de la pipéridine, ce qui est une étape courante en synthèse peptidique.

Réactifs et conditions courantes

Oxydation : Peroxyde d’hydrogène, permanganate de potassium.

Réduction : Hydrure de lithium et d’aluminium.

Substitution : Pipéridine dans un solvant organique tel que le diméthylformamide (DMF).

Principaux produits formés

Oxydation : Formation de dérivés oxydés.

Réduction : Formation de dérivés réduits.

Substitution : Élimination du groupe Fmoc pour donner l’acide aminé libre.

Applications de la recherche scientifique

L’acide 3-{[(9H-fluorène-9-yl)méthoxy]carbonyl}-2,2-diméthyl-1,3-thiazolidine-4-carboxylique est largement utilisé dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine. Parmi ses applications, citons :

Synthèse peptidique : Le groupe Fmoc est utilisé pour protéger les acides aminés pendant la synthèse peptidique, permettant l’addition séquentielle d’acides aminés pour former des peptides.

Développement de médicaments : Le composé est utilisé dans la synthèse de médicaments à base de peptides et comme élément constitutif pour le développement de nouveaux produits pharmaceutiques.

Études biologiques : Il est utilisé dans l’étude des interactions protéines-protéines et des mécanismes enzymatiques.

Applications industrielles : Le composé est utilisé dans la production de produits chimiques de spécialité et comme réactif dans divers procédés industriels.

Applications De Recherche Scientifique

3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Peptide Synthesis: The Fmoc group is used to protect amino acids during peptide synthesis, allowing for the sequential addition of amino acids to form peptides.

Drug Development: The compound is used in the synthesis of peptide-based drugs and as a building block for the development of new pharmaceuticals.

Biological Studies: It is used in the study of protein-protein interactions and enzyme mechanisms.

Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mécanisme D'action

Le mécanisme d’action de l’acide 3-{[(9H-fluorène-9-yl)méthoxy]carbonyl}-2,2-diméthyl-1,3-thiazolidine-4-carboxylique implique principalement son rôle de groupe protecteur en synthèse peptidique. Le groupe Fmoc protège le groupe amino des acides aminés, empêchant les réactions secondaires indésirables pendant l’élongation de la chaîne peptidique. Le groupe Fmoc peut être éliminé sélectivement à l’aide de la pipéridine, ce qui permet la synthèse contrôlée de peptides .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide (S)-2-((((9H-fluorène-9-yl)méthoxy)carbonyl)amino)-4-méthoxybutanoïque : Un autre dérivé d’acide aminé protégé par le Fmoc utilisé en synthèse peptidique.

N-[(9H-Fluorenylméthoxy)carbonyl]-2-méthoxy-L-phénylalanine : Un composé similaire utilisé dans la synthèse d’acides aminés non naturels.

Unicité

L’acide 3-{[(9H-fluorène-9-yl)méthoxy]carbonyl}-2,2-diméthyl-1,3-thiazolidine-4-carboxylique est unique en raison de sa structure spécifique, qui comprend un cycle thiazolidine. Cette caractéristique structurale confère des propriétés chimiques et une réactivité distinctes, ce qui en fait un outil précieux en synthèse peptidique et dans d’autres applications chimiques .

Propriétés

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonyl)-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4S/c1-21(2)22(18(12-27-21)19(23)24)20(25)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPFXVBZXMLAMDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CS1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

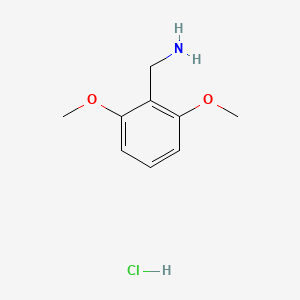

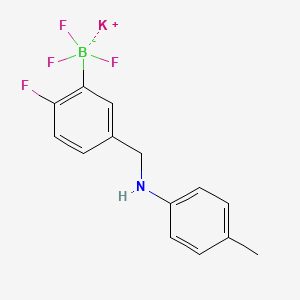

![6-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]sulfanyl}-5-(4-ethoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12509421.png)

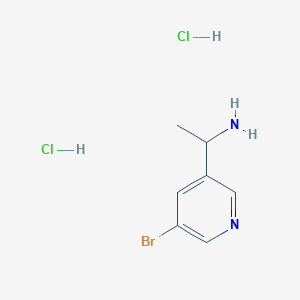

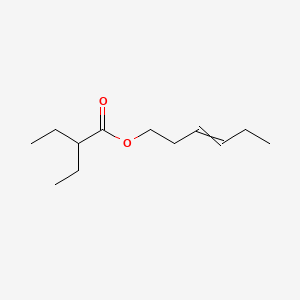

![3-(4-chlorophenyl)-6-[4-(trifluoromethyl)piperidin-1-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B12509441.png)

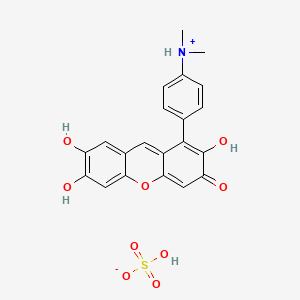

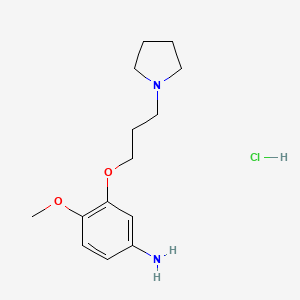

![1-[1-(2-Aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B12509448.png)

![6-amino-2-[2-[[2-[[2-[[2-[[2-[[7-[[6-amino-2-[[2-[[4-amino-2-[[21-[[6-amino-2-[[3-[[15-[2-[(2-amino-3-methylpentanoyl)amino]but-2-enoylamino]-12-butan-2-yl-9-methylidene-6-(2-methylpropyl)-5,8,11,14-tetraoxo-1-thia-4,7,10,13-tetrazacyclohexadecane-3-carbonyl]amino]-4-methyl-2,9,12-trioxo-5-thia-1,8,11-triazabicyclo[11.3.0]hexadecane-7-carbonyl]amino]hexanoyl]amino]-15,22-dimethyl-12-(2-methylpropyl)-9-(2-methylsulfanylethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-14-(1H-imidazol-4-ylmethyl)-4,8,20-trimethyl-3,6,12,15,21-pentaoxo-9,19-dithia-2,5,13,16,22-pentazabicyclo[9.9.2]docosane-17-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylbutanoyl]amino]prop-2-enoylamino]hexanoic acid](/img/structure/B12509452.png)

![7-(pyridin-4-ylmethyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B12509462.png)

![(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(2-aminoethylamino)-4-methylpentyl]amino]-5-(diaminomethylideneamino)pentyl]amino]-5-(diaminomethylideneamino)pentyl]amino]-3-methylpentyl]amino]-5-(diaminomethylideneamino)pentyl]pyrrolidin-2-yl]methylamino]hexyl]amino]-4-methylpentyl]amino]hexyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid](/img/structure/B12509482.png)